molecular formula C11H11NO2S3 B1218052 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile CAS No. 58092-40-3

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

Cat. No. B1218052
CAS RN: 58092-40-3
M. Wt: 285.4 g/mol
InChI Key: NXPQOZAHGIFBSU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves strategies that leverage the reactivity of sulfonyl and methylsulfanyl groups. For example, 2,3-bis(phenylsulfonyl)-1,3-butadiene has been utilized as a substrate in Michael donor/acceptor reactions to synthesize fused cyclopentenes, showcasing the utility of sulfonyl groups in complex organic synthesis (Padwa et al., 1996). Additionally, the synthesis of 3-(Methylsulfonyl)benzo[b]thiophenes via a radical relay strategy demonstrates the reactivity of methylsulfanyl groups under photoinduced conditions (Gong et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds containing benzenesulfonyl and methylsulfanyl groups is characterized by the presence of different types of hydrogen bonds and conformational properties, as observed in 1,2-bis(N-benzenesulfonylamino)benzenes (Kato et al., 2006). These structural features significantly influence the compound's reactivity and physical properties.

Chemical Reactions and Properties

The chemical reactivity of sulfonyl and methylsulfanyl groups facilitates various chemical transformations. For instance, bis(phenylsulfonyl)ethylenes have been shown to act as synthetic equivalents of ethylene 1,2-dipoles, demonstrating their potential in dipolar addition reactions (Lucchi et al., 1984).

Physical Properties Analysis

The physical properties of compounds with benzenesulfonyl and methylsulfanyl groups, such as melting points, solubility, and crystallinity, can be influenced by their molecular structure. The crystal structures of specific compounds reveal the importance of intermolecular interactions, including hydrogen bonding and π-π stacking, in determining these properties (Palani et al., 2006).

Scientific Research Applications

Catalysis and Polymerization

The study by Skupov et al. (2007) discussed the use of palladium aryl sulfonate phosphine catalysts for the copolymerization of acrylates with ethene. The research highlights the potential of these catalysts in polymer synthesis, where the sulfonate groups play a pivotal role in the polymerization process, yielding high molecular weight polymers with significant comonomer incorporations (Skupov et al., 2007).

Organic Synthesis

Several studies have explored the applications of derivatives of benzenesulfonyl in organic synthesis. Gong et al. (2019) developed a radical relay strategy for synthesizing 3-(methylsulfonyl)benzo[b]thiophenes, emphasizing the efficiency of the photoinduced sulfonylation under mild conditions (Gong et al., 2019). Similarly, Abu-Shanab (2006) worked on synthesizing polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety, revealing intricate reaction pathways and the formation of various derivatives with potential applications in drug synthesis and industrial chemistry (Abu-Shanab, 2006).

Inorganic and Coordination Chemistry

The research by Pedrosa et al. (2010) involved the synthesis of dioxomolybdenum complexes bearing chiral non-racemic sulfoxide as ligand. This study demonstrated the structural complexity and potential catalytic applications of these compounds in various chemical transformations (Pedrosa et al., 2010).

Molecular and Structural Chemistry

Kato et al. (2006) studied the crystal structures of bis(N-benzenesulfonylamino)benzenes, highlighting the conformational properties of the sulfonamide moiety and the types of hydrogen bonds observed. This research contributes to the understanding of molecular interactions and the design of molecular materials with specific properties (Kato et al., 2006).

Nanofiltration and Membrane Science

Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers and used them to prepare thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection capabilities, highlighting the potential of sulfonated compounds in enhancing membrane performance (Liu et al., 2012).

Safety And Hazards

The compound “(2E)-2-(benzenesulfonyl)-3-(dimethylamino)prop-2-enenitrile” has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2S3/c1-15-11(16-2)10(8-12)17(13,14)9-6-4-3-5-7-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPQOZAHGIFBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973678
Record name 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile

CAS RN

58092-40-3
Record name Phenylsulfonyl ketenethioacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058092403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Benzenesulfonyl)-3,3-bis(methylsulfanyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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